molecular formula C16H26N2O5S B2372193 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide CAS No. 1334370-36-3

4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide

Cat. No. B2372193
M. Wt: 358.45
InChI Key: HOGNDNVJDAXEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide, also known as DIBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIBA is a sulfonamide-based compound that has been shown to have a wide range of biochemical and physiological effects. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide' involves the reaction of 4-aminobenzamide with N,N-diethylsulfamoyl chloride followed by the addition of 2-hydroxy-3-methoxy-2-methylpropylamine. The resulting product is then purified to obtain the final compound.

Starting Materials
4-aminobenzamide, N,N-diethylsulfamoyl chloride, 2-hydroxy-3-methoxy-2-methylpropylamine

Reaction
Step 1: 4-aminobenzamide is dissolved in a suitable solvent such as ethanol or methanol., Step 2: N,N-diethylsulfamoyl chloride is added dropwise to the solution while stirring at room temperature. The reaction mixture is then heated to reflux for several hours., Step 3: The reaction mixture is cooled and the resulting precipitate is filtered and washed with cold water., Step 4: The precipitate is dissolved in a suitable solvent such as dichloromethane or ethyl acetate., Step 5: 2-hydroxy-3-methoxy-2-methylpropylamine is added to the solution and the reaction mixture is stirred at room temperature for several hours., Step 6: The solvent is evaporated under reduced pressure and the resulting residue is purified by column chromatography using a suitable stationary phase and eluent to obtain the final product.

Scientific Research Applications

4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has also been studied for its potential applications in the treatment of viral infections, such as HIV and hepatitis C.

Mechanism Of Action

The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is not fully understood, but it is believed to involve the inhibition of the proteasome. The proteasome is a complex of proteins that is responsible for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins, which can trigger cell death pathways.

Biochemical And Physiological Effects

4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-viral properties, 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to have anti-inflammatory and neuroprotective effects. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide in lab experiments is its relatively low toxicity. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to be well-tolerated in animal studies, making it a safe compound to use in research. However, one limitation of using 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research on 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide. One area of interest is the development of new cancer treatments based on 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide. Another potential direction is the development of new anti-viral treatments. Additionally, 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential of 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide in these areas.
Conclusion:
In conclusion, 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has been shown to have anti-cancer, anti-viral, anti-inflammatory, and neuroprotective properties. While there are some limitations to using 4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide in lab experiments, its relatively low toxicity and wide range of potential applications make it a promising candidate for further research.

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S/c1-5-18(6-2)24(21,22)14-9-7-13(8-10-14)15(19)17-11-16(3,20)12-23-4/h7-10,20H,5-6,11-12H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGNDNVJDAXEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C)(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diethylsulfamoyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.